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Introduction
Aminooxy-PEG4-Propargyl is a heterobifunctional linker molecule integral to the fields of

bioconjugation, drug delivery, and chemical biology. Its unique architecture, featuring a terminal

aminooxy group, a tetraethylene glycol (PEG4) spacer, and a terminal propargyl group,

enables the sequential and orthogonal ligation of two different molecules. This capability is

particularly valuable in the construction of complex biomolecular conjugates, such as Antibody-

Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages,

a reaction widely used for site-specific protein modification.[1] The propargyl group, a terminal

alkyne, is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click

chemistry," allowing for the efficient and specific conjugation to azide-modified molecules.[2]

The hydrophilic PEG4 spacer enhances the solubility and bioavailability of the resulting

conjugate, reduces steric hindrance, and provides a defined distance between the conjugated

molecules.[3]

Chemical Properties and Data
A summary of the key quantitative data for Aminooxy-PEG4-Propargyl is presented in the

table below.
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Property Value Reference(s)

Chemical Name
O-(3,6,9,12-Tetraoxapentadec-

14-yn-1-yl)hydroxylamine
[3]

Molecular Formula C11H21NO5 [4][5]

Molecular Weight 247.29 g/mol [4]

CAS Number 1835759-78-8 [4][5]

Purity Typically ≥95% [5][6]

Appearance Varies (often a solid or oil) -

Solubility Soluble in Water, DMSO, DMF [7]

Storage Conditions -20°C [7]

Stability

Aminooxy compounds are

reactive and sensitive; long-

term storage is not

recommended. Immediate use

(within 1 week) is often

advised for related aminooxy-

PEG compounds.

Key Applications and Experimental Workflows
Aminooxy-PEG4-Propargyl is a cornerstone in the modular synthesis of complex

bioconjugates. Its bifunctional nature allows for a two-step ligation strategy, which is

fundamental to the construction of ADCs and PROTACs.

Antibody-Drug Conjugate (ADC) Synthesis
In ADC development, Aminooxy-PEG4-Propargyl can be used to link a cytotoxic payload to a

monoclonal antibody (mAb). A common strategy involves the site-specific introduction of an

aldehyde or ketone group onto the antibody, which then serves as a reactive handle for the

aminooxy group of the linker. The propargyl end of the linker can then be conjugated to an

azide-modified cytotoxic drug via click chemistry.
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A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using
Aminooxy-PEG4-Propargyl.

Proteolysis Targeting Chimera (PROTAC) Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target

protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Aminooxy-PEG4-Propargyl can serve as the linker connecting the target protein-binding

ligand (warhead) and the E3 ligase-binding ligand.

Target Protein Ligand
(with Aldehyde/Ketone)

Warhead-Linker
Intermediate

Oxime Ligation

Aminooxy-PEG4-Propargyl

E3 Ligase Ligand
(with Azide)

Final PROTAC
Molecule

Click Chemistry
(CuAAC)
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A modular approach to the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing
Aminooxy-PEG4-Propargyl.

Signaling Pathway Modulation by PROTACs
PROTACs synthesized using linkers like Aminooxy-PEG4-Propargyl can be designed to

target specific proteins involved in cellular signaling pathways implicated in disease. For

example, a PROTAC could be developed to target a kinase, such as IRAK4, which is involved

in the NF-κB signaling pathway often dysregulated in certain cancers.
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PROTAC Mechanism of Action
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Mechanism of a PROTAC targeting IRAK4 to inhibit the NF-κB signaling pathway.
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Experimental Protocols
The following are generalized protocols for the two key reactions involving Aminooxy-PEG4-
Propargyl. Optimal conditions may vary depending on the specific substrates and should be

determined empirically.

Protocol for Oxime Ligation
This protocol describes the reaction of the aminooxy group with an aldehyde or ketone.

Materials:

Aldehyde or ketone-modified biomolecule

Aminooxy-PEG4-Propargyl

Reaction Buffer: Aniline-containing buffer (e.g., 100 mM aniline in PBS, pH 6.0) or a neutral

pH buffer (pH 6.5-7.5)[6]

Quenching solution (optional)

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Dissolve the aldehyde or ketone-modified biomolecule in the reaction buffer.

Dissolve Aminooxy-PEG4-Propargyl in a compatible solvent (e.g., DMSO or the reaction

buffer).

Add the Aminooxy-PEG4-Propargyl solution to the biomolecule solution. A molar excess of

the linker (e.g., 10-50 fold) is typically used.

Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction

progress can be monitored by techniques such as LC-MS or SDS-PAGE.

(Optional) Quench the reaction by adding a quenching reagent (e.g., an excess of a small

molecule aldehyde or ketone).
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Purify the resulting conjugate using an appropriate method to remove excess linker and

other reagents.

Protocol for Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl group and an azide-modified

molecule.

Materials:

Propargyl-functionalized molecule (e.g., the product from the oxime ligation)

Azide-functionalized molecule

Copper(II) sulfate (CuSO4)

Reducing agent (e.g., sodium ascorbate)

Copper ligand (e.g., THPTA or TBTA)

Reaction Buffer: Aqueous buffer such as PBS or Tris buffer.

Purification system (e.g., chromatography)

Procedure:

Dissolve the propargyl-functionalized molecule and the azide-functionalized molecule in the

reaction buffer.

Prepare a stock solution of the copper catalyst by pre-mixing CuSO4 and the copper ligand

in the reaction buffer.

Add the copper catalyst solution to the reaction mixture.

Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium

ascorbate).
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Incubate the reaction at room temperature for 1-4 hours. The reaction is typically rapid.

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC).

Purify the final conjugate to remove the copper catalyst and unreacted starting materials.

Conclusion
Aminooxy-PEG4-Propargyl is a versatile and powerful tool for the construction of complex

bioconjugates. Its well-defined structure and dual reactivity enable the precise and efficient

assembly of molecules such as ADCs and PROTACs, which are at the forefront of modern drug

discovery and development. The methodologies outlined in this guide provide a foundation for

researchers to leverage the capabilities of this linker in their own investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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